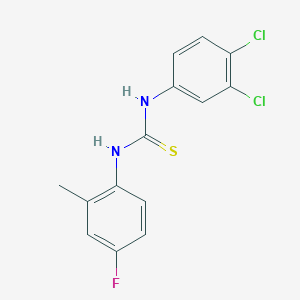![molecular formula C21H14ClNO5S B4649744 2-(2-chlorophenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4649744.png)
2-(2-chlorophenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate
Vue d'ensemble
Description
2-(2-chlorophenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as COTB or 2-(2-chlorophenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate.
Mécanisme D'action
The mechanism of action of COTB involves its ability to inhibit the activity of the enzyme thioredoxin reductase. This enzyme is involved in the regulation of redox signaling and is essential for the survival of cancer cells. By inhibiting thioredoxin reductase, COTB can induce oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
COTB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. COTB has also been shown to have anti-inflammatory properties and can inhibit the activity of the enzyme cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of COTB is its potential as a novel anticancer agent. It has been shown to be effective in inducing apoptosis in cancer cells and has the potential to be used in combination with other chemotherapeutic agents. However, one of the limitations of COTB is its toxicity, which can limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of COTB. One potential area of research is the development of new analogs of COTB that have improved efficacy and reduced toxicity. Another area of research is the use of COTB in combination with other chemotherapeutic agents to improve their efficacy. Additionally, the use of COTB as a photosensitizer in photodynamic therapy is an area of ongoing research.
Applications De Recherche Scientifique
COTB has been extensively studied for its potential applications in the field of cancer research. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. COTB has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO5S/c22-18-7-3-1-5-16(18)19(24)13-28-21(25)17-6-2-4-8-20(17)29-15-11-9-14(10-12-15)23(26)27/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEISQARICJQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=CC=C2Cl)SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4649663.png)
![N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4649665.png)
![4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4649672.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4649673.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4649685.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4649687.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4649711.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B4649714.png)

![5-(4-methylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4649726.png)

![N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4649729.png)
![3-[(5-benzylidene-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B4649746.png)
